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Welcome to the technical support center for CP-101,606 (traxoprodil). This resource is
designed for researchers, scientists, and drug development professionals to provide in-depth
information and answer frequently asked questions regarding the development and eventual
stall of this investigational drug.

Frequently Asked Questions (FAQs)

Q1: What is CP-101,606 (traxoprodil) and what was its intended therapeutic use?

CP-101,606, also known as traxoprodil, is a potent and selective antagonist of the NR2B
subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed by Pfizer, it was
investigated for several potential therapeutic applications, including as a neuroprotective agent
following traumatic brain injury (TBI) and stroke, and as a rapid-acting antidepressant for
treatment-resistant depression (TRD).[1][3][4][5]

Q2: What was the primary reason for the discontinuation of CP-101,606 development?

The clinical development of traxoprodil was ultimately halted due to significant cardiovascular
safety concerns.[1][6] Specifically, the drug was found to cause EKG abnormalities, most
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notably QTc prolongation, which is an indicator of increased risk for potentially fatal cardiac
arrhythmias.[1][6]

Q3: Did CP-101,606 show any efficacy in clinical trials?
The efficacy of traxoprodil varied depending on the indication.

o Treatment-Resistant Depression (TRD): In a proof-of-concept study for TRD, a single
intravenous infusion of CP-101,606 demonstrated rapid and significant antidepressant
effects compared to placebo in patients who had not responded to at least one adequate trial
of a selective serotonin reuptake inhibitor (SSRI).[4][7]

e Traumatic Brain Injury (TBI): In a large, randomized, double-blind, placebo-controlled study
in patients with severe TBI, traxoprodil showed only a modest and not statistically significant
benefit.[1][5]

Q4: What were the main adverse effects observed in clinical trials?

Aside from the critical issue of QTc prolongation, the most frequently reported adverse effects
were dose-related dissociative and psychotomimetic effects, including hallucinations and
disorganized thinking.[1][3] In the TRD study, a higher dose of traxoprodil produced prominent
dissociative effects, which necessitated a switch to a lower dose.[3] Amnesia was another
reported side effect.

Q5: How does the mechanism of action of traxoprodil relate to its therapeutic potential and side
effects?

Traxoprodil selectively blocks the NR2B subunit of the NMDA receptor.[1][2] The NMDA
receptor is a key player in glutamatergic neurotransmission, which is crucial for synaptic
plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in
excitotoxicity following brain injury, providing the rationale for its investigation in TBI. In
depression, antagonism of the NMDA receptor is thought to lead to a rapid antidepressant
effect, similar to ketamine. However, the blockade of NMDA receptors can also interfere with
normal brain function, leading to dissociative and psychotomimetic side effects.

Troubleshooting and Experimental Considerations
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Issue: Lack of efficacy in a preclinical model of neuroprotection.
Possible Cause & Solution:

» Model Selection: The neuroprotective effects of traxoprodil are highly dependent on the
presence of NR2B-containing NMDA receptors. Ensure your chosen animal model and the
specific brain region of interest have high expression of this subunit.

e Timing of Administration: In the clinical trial for TBI, treatment was initiated within 8 hours of
injury.[5] Preclinical studies should investigate a narrow therapeutic window, as the timing of
intervention is critical in excitotoxicity-mediated neuronal damage.

Issue: Observing significant dissociative behaviors in animal models.
Possible Cause & Solution:

o Dose-Response: The dissociative effects of traxoprodil are dose-dependent.[3] Conduct a
thorough dose-response study to identify a therapeutic window that separates the desired
pharmacological effect from dissociative behaviors.

o Behavioral Assays: Utilize a battery of behavioral assays specifically designed to assess
psychotomimetic and dissociative effects to better characterize the side-effect profile of the
compound.

Quantitative Data Summary

Table 1: Efficacy Results from the Phase 2 Trial in Treatment-Resistant Depression

Outcome Measure CP-101,606 Placebo
Response Rate (HDRS) 60% 20%
Remission Rate 33% Not Reported

Maintenance of Response (at i
78% of responders Not Applicable
1 week)

Data from Preskorn et al., 2008.[4]
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Table 2: Efficacy Results from the Phase 3 Trial in Severe Traumatic Brain Injury

Outcome Odds Ratio

CP-101,606 Placebo p-value
Measure (95% CiI)
Favorable

Outcome (0GOS  Higher proportion  Lower proportion 1.3 (0.85, 2.06) 0.21
at 6 months)

Favorable
Outcome (dGOS  Higher proportion  Lower proportion  1.47 (0.97, 2.25) 0.07
at last visit)

Mortality Rate 7% lower Higher 1.45 (0.96, 2.18) 0.08

dGOS: dichotomized Glasgow Outcome Scale. Data from Yurkewicz et al., 2005.[5]

Experimental Protocols
Key Experiment 1: Proof-of-Concept Trial in Treatment-
Refractory Major Depressive Disorder

o Study Design: Randomized, double-blind, placebo-controlled, two-period study.

o Patient Population: 30 adult patients with a DSM-IV diagnosis of major depressive disorder
who were non-responders to a 6-week open-label trial of paroxetine.

e [ntervention:

o Period 1 (Open-Label): 6 weeks of paroxetine treatment and a single-blind intravenous
placebo infusion.

o Period 2 (Randomized, Double-Blind): For non-responders from Period 1, a single
intravenous infusion of either CP-101,606 or placebo, with continued paroxetine treatment.

e Dosing Regimen: The initial higher dose (0.75 mg/kg per hour for 1.5 hours followed by 0.15
mg/kg per hour) was reduced to a lower dose (0.5 mg/kg per hour for 1.5 hours) due to a
high incidence of dissociative effects in half of the participants.[1][3]
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¢ Qutcome Measures:

o Primary: Change from baseline in the Montgomery-Asberg Depression Rating Scale
(MADRS) total score at day 5 of Period 2.

o Secondary: 17-item Hamilton Depression Rating Scale (HDRS) response rate.

o Reference: Preskorn SH, Baker B, Kolluri S, et al. An innovative design to establish proof of
concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate
antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. J
Clin Psychopharmacol. 2008;28(6):631-637.[4]

Key Experiment 2: Efficacy and Safety Trial in Severe
Traumatic Brain Injury

e Study Design: Randomized, double-blind, placebo-controlled study.

o Patient Population: 404 male and non-pregnant female patients (aged 16-70) with severe
TBI (Glasgow Coma Scale score of 4-8) and CT scan evidence of injury.

 Intervention: A 72-hour intravenous infusion of either traxoprodil or placebo, initiated within 8
hours of injury.

 Stratification: Patients were stratified at baseline by motor score severity.
e Outcome Measures:
o Primary: Dichotomized Glasgow Outcome Scale (dGOS) at 6 months.
o Secondary: dGOS at last visit and mortality rate.

o Reference: Yurkewicz L, Weaver J, Bullock MR, Marshall LF. The effect of the selective
NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. J
Neurotrauma. 2005;22(12):1428-1443.[5]

Visualizations
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Caption: Mechanism of action of CP-101,606 (traxoprodil) at the NMDA receptor.
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Key factors leading to the discontinuation of traxoprodil development.
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Caption: Workflow of the proof-of-concept clinical trial in TRD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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